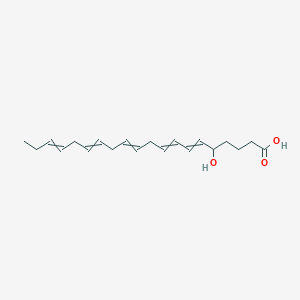

5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid

Description

Propriétés

IUPAC Name |

5-hydroxyicosa-6,8,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAGQROYQYQRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Substrate : High-purity EPA (>98%) is required to minimize side reactions.

-

Enzyme Source : Recombinant human 5-LO or algal-derived isoforms are commonly used for in vitro synthesis.

-

Optimal Conditions :

Recent studies demonstrate that microbial expression systems (e.g., E. coli with codon-optimized 5-LO genes) achieve yields of 5-HEPE up to 120 mg/L culture, with a conversion efficiency of 68% from EPA.

Chemical Oxidation Approaches

Chemical synthesis of 5-HEPE employs selective oxidation of EPA using transition metal catalysts or peroxides. While less stereospecific than enzymatic methods, these routes offer scalability for industrial applications.

Key Reagents and Protocols

Table 1: Comparative Performance of Chemical Oxidation Methods

| Method | Catalyst | Temperature | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| H₂O₂ in Acetic Acid | None | 40°C | 45% | 78% | Moderate |

| O₂ with Fe(III)-EDTA | Fe(III)-EDTA | 25°C | 55% | 85% | High |

| MnO₂ in Hexane | MnO₂ | 0°C | 30% | 65% | Low |

Biotechnological Production Systems

Industrial-scale synthesis leverages engineered microorganisms or plant cell cultures to produce 5-HEPE sustainably. Yarrowia lipolytica and Pichia pastoris strains modified with 5-LO and EPA biosynthetic pathways have shown promise:

-

Fermentation Parameters :

-

Carbon Source: Glycerol or glucose (20 g/L).

-

Induction: Galactose or methanol for recombinant protein expression.

-

EPA Feed: Continuous supplementation to maintain 5 mM concentration.

-

A 2024 pilot-scale trial using Y. lipolytica achieved 320 mg/L 5-HEPE with 92% enantiomeric excess (ee), though downstream purification remains costly due to lipid-rich media.

Hybrid Chemo-Enzymatic Strategies

Emerging approaches combine chemical EPA activation with enzymatic resolution to enhance stereocontrol. For example:

-

Epoxidation : EPA is treated with m-chloroperbenzoic acid to form 5,6-EpETE.

-

Enzymatic Hydrolysis : Epoxide hydrolases selectively hydrolyze the epoxide to 5-HEPE, achieving 75% yield and >99% ee.

Challenges and Optimization Opportunities

-

Byproduct Formation : Non-enzymatic methods often produce 8-HEPE and 12-HEPE isomers, requiring chromatography for resolution.

-

Enzyme Stability : 5-LO denaturation above 40°C limits reaction rates; thermostable mutants are under development.

-

Cost Efficiency : Microbial systems reduce substrate costs but require genetic optimization to compete with chemical synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-oxoicosa-6,8,11,14,17-pentaenoic acid, while reduction can produce 5-hydroxyicosanoic acid .

Applications De Recherche Scientifique

Biological Activities

1. Anti-inflammatory Effects

5-HEPE is recognized for its anti-inflammatory properties. Studies indicate that it can modulate immune responses by influencing neutrophil activity and cytokine production. Specifically, it has been shown to inhibit the production of pro-inflammatory mediators in human neutrophils, suggesting a role in managing inflammatory diseases such as arthritis and cardiovascular conditions .

2. Eicosanoid Formation

As a metabolite of EPA, 5-HEPE participates in the synthesis of various eicosanoids, which are signaling molecules involved in numerous physiological processes. These eicosanoids play crucial roles in inflammation regulation and cellular communication, making 5-HEPE significant in understanding inflammatory pathways .

3. Potential in Cancer Therapy

Emerging research suggests that 5-HEPE may have implications in cancer treatment. It has been observed to influence tumor cell proliferation and apoptosis through its effects on lipid metabolism and inflammatory pathways. This potential makes it a candidate for further investigation in oncology .

Metabolic Pathways

5-HEPE is produced through the enzymatic conversion of EPA by lipoxygenases (LOXs). The specific pathways include:

- 5-Lipoxygenase Pathway : Converts EPA to 5-HEPE and other hydroxy derivatives.

- Role of Enzymes : The activity of LOXs is regulated by various factors including cellular context and external stimuli, which can influence the levels of 5-HEPE produced during inflammation .

Case Studies

Case Study 1: Inflammation Modulation

A clinical study investigated the effects of dietary EPA supplementation on inflammatory markers in patients with rheumatoid arthritis. The study found that increased levels of 5-HEPE correlated with reduced levels of inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory diseases .

Case Study 2: Cancer Cell Dynamics

In vitro studies on cancer cell lines demonstrated that treatment with 5-HEPE resulted in altered cell cycle dynamics and increased apoptosis rates. This suggests that 5-HEPE may serve as a natural compound to enhance the efficacy of existing cancer therapies .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptor gamma (PPARγ). Upon binding to PPARγ, the compound modulates the transcription of target genes involved in lipid metabolism and inflammation .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Precursor Differences

| Compound Name | Precursor Fatty Acid | Hydroxyl Position | Double Bond Positions | Key Structural Features |

|---|---|---|---|---|

| 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid | Eicosa-5,8,11,14,17-pentaenoic acid (EPA) | C5 | 6E,8Z,11Z,14Z,17Z | Omega-3 backbone; five double bonds |

| 5-Hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) | Arachidonic acid (AA) | C5 | 6E,8Z,11Z,14Z | Omega-6 backbone; four double bonds |

| 15-Hydroxyicosa-5,8,11,13,17-pentaenoic acid | EPA | C15 | 5Z,8Z,11Z,13E,17Z | Omega-3; hydroxyl at C15 |

| 5,6-Dihydroxyicosa-7,9,11,14,17-pentaenoic acid | EPA | C5, C6 | 7E,9E,11Z,14Z,17Z | Dihydroxylated; marine origin |

Key Observations :

- Backbone Variability: 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid derives from EPA (20:5 n-3), whereas 5-HETE originates from AA (20:4 n-6), leading to differences in double bond count and omega classification .

- Functional Groups: Marine-derived analogs, such as 5,6-dihydroxyicosa-7,9,11,14,17-pentaenoic acid, exhibit additional hydroxyl groups, altering their polarity and bioactivity .

Table 2: Enzymatic Pathways and Metabolites

| Compound | Enzyme Involved | Major Metabolites | Biological Significance |

|---|---|---|---|

| 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid | 5-Lipoxygenase (5-LOX) | 5-Oxo-EPE | Chemotaxis, calcium mobilization |

| 5-HETE | 5-LOX | 5-Oxo-ETE, leukotrienes (LTB4) | Pro-inflammatory signaling |

| 15-Hydroxyicosa-5,8,11,13,17-pentaenoic acid | 15-Lipoxygenase (15-LOX) | Resolvins, protectins | Anti-inflammatory resolution |

Key Findings :

- Shared Enzymes: Both 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid and 5-HETE are synthesized via 5-LOX but differ in substrate specificity (EPA vs. AA) .

- Metabolite Potency: 5-Oxo-EPE, derived from 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid, is ~10-fold less potent than 5-oxo-ETE (from 5-HETE) in stimulating neutrophil migration (EC50: 36 nM vs. 3.6 nM) .

Table 3: Functional Comparison in Immune Cells

| Compound | Target Cells | Activity | Potency (EC50) |

|---|---|---|---|

| 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid | Neutrophils, eosinophils | Calcium mobilization, chemotaxis | Moderate (36 nM) |

| 5-HETE | Neutrophils, eosinophils | Strong chemotaxis, pro-inflammatory | High (3.6 nM) |

| 15-Hydroxyicosa-5,8,11,13,17-pentaenoic acid | Macrophages | Anti-inflammatory resolution | Not quantified |

Key Insights :

- Anti-Inflammatory Potential: EPA-derived metabolites, including 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid, may attenuate inflammation by competing with AA-derived pro-inflammatory eicosanoids .

- Diagnostic Biomarkers: 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid is identified as a biomarker in metabolomic studies, linked to neurodegenerative and inflammatory disorders .

Research Implications and Therapeutic Relevance

- Therapeutic Applications: Substituting EPA for AA in diets may reduce inflammation by shifting eicosanoid synthesis toward less potent mediators like 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid and its metabolites .

- Marine Sources : Marine algae (e.g., Rhodymenia pertusa) produce structural analogs with anti-inflammatory properties, highlighting ecological and pharmacological significance .

Activité Biologique

5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid (5-HEPE) is a bioactive lipid derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid. Its unique hydroxylation pattern distinguishes it from its parent compound and contributes to its specific biological activities. This article delves into the biological activity of 5-HEPE, highlighting its mechanisms of action, cellular effects, and potential therapeutic applications.

Overview of 5-HEPE

5-HEPE is classified as a hydroxyeicosapentaenoic acid (HEPE), which is part of the larger family of eicosanoids. Eicosanoids are signaling molecules that play critical roles in various physiological processes, including inflammation and immune response. The synthesis of 5-HEPE typically involves the enzymatic conversion of EPA through lipoxygenase pathways.

The biological activity of 5-HEPE is primarily mediated through its interaction with specific receptors and molecular targets:

- PPARγ Activation : 5-HEPE has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in lipid metabolism and anti-inflammatory responses. Upon binding to PPARγ, 5-HEPE modulates the transcription of genes associated with these processes .

- Regulatory T Cell Modulation : This compound enhances the induction of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and preventing autoimmune diseases .

Cellular Effects

5-HEPE exerts significant effects on various cell types and processes:

- Anti-inflammatory Properties : By modulating the immune response and inhibiting pro-inflammatory cytokines, 5-HEPE demonstrates potential as an anti-inflammatory agent. It has been observed to reduce levels of TNFα and inducible nitric oxide synthase (iNOS) in various models .

- Impact on Neutrophils : In human neutrophils, 5-HEPE acts as a potent eicosanoid that regulates inflammation and enhances phagocytic activity .

- Neuroprotective Effects : Research indicates that 5-HEPE may confer neuroprotective benefits by reducing amyloid plaque burden and inflammation in models of Alzheimer's disease .

Research Findings

A variety of studies have explored the biological activities and therapeutic potential of 5-HEPE:

Case Studies

- Alzheimer's Disease : In a study involving animal models of Alzheimer's disease, treatment with PPARγ agonists, including derivatives of 5-HEPE, resulted in reduced amyloid plaque accumulation and improved cognitive function .

- Inflammatory Disorders : Clinical observations have noted that dietary supplementation with omega-3 fatty acids leads to increased levels of 5-HEPE in plasma, correlating with reduced markers of systemic inflammation .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid in laboratory settings?

- Answer : Synthesis strategies include:

- Enzymatic pathways : Lipoxygenase (LOX) enzymes catalyze regioselective hydroxylation of polyunsaturated fatty acids (PUFAs). For example, 9-LOX in algae converts eicosapentaenoic acid (EPA) to hydroperoxy derivatives, which can be reduced to hydroxy forms .

- Chemical synthesis : Regioselective hydroxylation is challenging but can involve ozonolysis to confirm double-bond positions, followed by stereospecific reduction. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for validating intermediates .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid?

- Answer :

- High-resolution mass spectrometry (HR-MS) : Orbitrap systems with FAIMS (field asymmetric waveform ion mobility spectrometry) provide precise molecular weight and fragmentation patterns (e.g., m/z 334.456 for C20H30O4) .

- NMR spectroscopy : Assigns double-bond geometry (e.g., cis vs. trans) and hydroxyl group positions. For example, ¹H-NMR can distinguish between 5S and 5R stereoisomers .

Q. What is the known biological role of 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid in marine organisms?

- Answer : Isolated from the red alga Rhodymenia pertusa, this compound is hypothesized to function as an oxylipin signaling molecule, analogous to resolvins in inflammation resolution. Its bioactivity may involve modulating lipid peroxidation or immune responses in marine ecosystems .

- Key reference : Structural analogs like resolvin E1 show anti-inflammatory roles, suggesting similar pathways .

Advanced Research Questions

Q. How do researchers address challenges in quantifying 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid in complex biological matrices?

- Answer :

- Stabilization : Add antioxidants (e.g., BHT) during sample collection to prevent oxidation. Store samples at -80°C .

- LC-MS/MS with isotopic labeling : Use deuterated internal standards (e.g., d4-EPA) to correct for matrix effects and ionization efficiency .

- Key reference : Gas chromatography (GC) methods for PUFA analysis are less suitable due to thermal instability; LC-MS is preferred .

Q. What experimental strategies resolve contradictory data regarding the bioactivity of 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid across studies?

- Answer :

- Isomer purity checks : Use chiral chromatography to separate 5S and 5R enantiomers, as bioactivity may differ .

- Degradation monitoring : Track peroxidation products (e.g., via thiobarbituric acid reactive substances, TBARS) to confirm compound stability during assays .

- Key reference : Instability of pentaenoic acids in earlier studies led to misidentification; modern HR-MS reduces such errors .

Q. What are the key considerations in designing in vivo studies to investigate the metabolic fate of 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid?

- Answer :

- Model organisms : Marine invertebrates (e.g., Rhodymenia pertusa) or mammalian models with PUFA-rich diets are preferred for tracing metabolic pathways .

- Tracer techniques : Use ¹³C-labeled precursors to track incorporation into membranes or conversion to downstream metabolites (e.g., prostaglandins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.